trans-4-Tridecene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

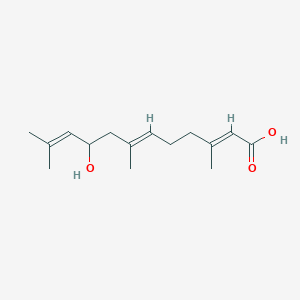

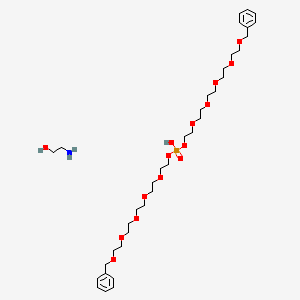

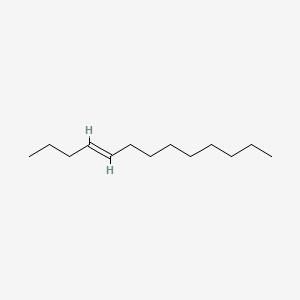

trans-4-Trideceno: es un compuesto orgánico con la fórmula molecular C13H26 . Es un alqueno con un doble enlace ubicado en el cuarto átomo de carbono en la configuración trans. Este compuesto es parte de la familia más grande de tridecenos, que son hidrocarburos con trece átomos de carbono y un doble enlace. El trans-4-Trideceno se utiliza en varios procesos químicos y tiene aplicaciones en diferentes campos científicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El trans-4-Trideceno se puede sintetizar mediante varios métodos. Un enfoque común implica el acoplamiento de 1-decino con 1-bromopropano, seguido de hidrogenación utilizando un catalizador de Lindlar (Pd/CaCO3) para obtener el isómero trans . Otro método incluye la reacción del alquino con hidruro de litio y aluminio (LiAlH4) en condiciones de reflujo en diglima .

Métodos de Producción Industrial: La producción industrial de trans-4-Trideceno típicamente implica el uso de reactores químicos a gran escala donde las rutas sintéticas mencionadas se optimizan para obtener mayores rendimientos y pureza. Las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, se controlan cuidadosamente para garantizar una producción eficiente.

Análisis De Reacciones Químicas

Tipos de Reacciones: El trans-4-Trideceno experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar epóxidos o alcoholes utilizando agentes oxidantes como los perácidos o el tetróxido de osmio.

Reducción: La hidrogenación del trans-4-Trideceno puede producir tridecano.

Sustitución: Las reacciones de halogenación pueden introducir átomos de halógeno en posiciones específicas de la cadena de carbono.

Reactivos y Condiciones Comunes:

Oxidación: Perácidos (por ejemplo, ácido m-cloroperbenzoico) o tetróxido de osmio en presencia de un co-oxidante.

Reducción: Gas hidrógeno con un catalizador de paladio.

Sustitución: Halógenos (por ejemplo, bromo o cloro) en presencia de luz o un iniciador radical.

Principales Productos Formados:

Oxidación: Epóxidos, alcoholes.

Reducción: Tridecano.

Sustitución: Tridecenos halogenados.

Aplicaciones Científicas De Investigación

El trans-4-Trideceno tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.

Medicina: Se ha investigado su posible uso en la síntesis de fármacos y como bloque de construcción para productos farmacéuticos.

Industria: Se utiliza en la producción de lubricantes, surfactantes y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo por el cual el trans-4-Trideceno ejerce sus efectos depende de la reacción o aplicación específica. En los sistemas biológicos, puede interactuar con receptores o enzimas específicos, influyendo en varias vías bioquímicas. Por ejemplo, en los insectos, es parte de las secreciones defensivas que disuaden a los depredadores . En las reacciones químicas, el doble enlace en el trans-4-Trideceno es el principal sitio de reactividad, permitiendo varias transformaciones como la oxidación, la reducción y la sustitución.

Comparación Con Compuestos Similares

Compuestos Similares:

1-Trideceno: Otro isómero con el doble enlace en el primer átomo de carbono.

cis-4-Trideceno: El isómero cis del 4-Trideceno con el doble enlace en la configuración cis.

Comparación:

Singularidad: La configuración trans del trans-4-Trideceno proporciona propiedades químicas y físicas distintas en comparación con su contraparte cis. El isómero trans generalmente tiene un punto de fusión más alto y diferentes patrones de reactividad.

Reactividad: La posición del doble enlace en el trans-4-Trideceno permite tipos específicos de reacciones químicas que pueden no ser tan eficientes o posibles en otros isómeros.

Propiedades

Número CAS |

41446-55-3 |

|---|---|

Fórmula molecular |

C13H26 |

Peso molecular |

182.35 g/mol |

Nombre IUPAC |

(E)-tridec-4-ene |

InChI |

InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7,9H,3-6,8,10-13H2,1-2H3/b9-7+ |

Clave InChI |

UJZLNVCZGZKIHR-VQHVLOKHSA-N |

SMILES isomérico |

CCCCCCCC/C=C/CCC |

SMILES canónico |

CCCCCCCCC=CCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.